Methyl 3-methyl-2-oxocyclopentanecarboxylate
Overview
Description
Methyl 3-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a methyl ester derivative of 3-methyl-2-oxocyclopentanecarboxylic acid. This compound is known for its unique structure, which includes a cyclopentane ring with a ketone and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-oxocyclopentanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2-oxocyclopentanecarboxylic acid.
Reduction: Formation of 3-methyl-2-hydroxycyclopentanecarboxylate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 3-methyl-2-oxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxocyclopentanecarboxylate depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 2-oxocyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-oxocyclohexanecarboxylate: Similar functional groups but with a six-membered ring instead of a five-membered ring.
Uniqueness
Methyl 3-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and applications in various fields.
Properties
IUPAC Name |
methyl 3-methyl-2-oxocyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-3-4-6(7(5)9)8(10)11-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXHNYUBTZYEQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406178 | |
Record name | 3-methyl-2-oxocyclopentanecarboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57964-61-1 | |
Record name | 3-methyl-2-oxocyclopentanecarboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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